Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core linked to a 4-methylpiperidine carbodithioate moiety. This structure combines electron-rich aromatic systems with a sulfur-containing dithiocarbamate group, which is known to enhance bioactivity and metal-binding properties. Its synthesis typically involves multi-step reactions, including cyclocondensation of aminopyrimidines with α-haloketones followed by functionalization with dithiocarbamate groups .
Properties
Molecular Formula |
C14H18N4S2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C14H18N4S2/c1-11-3-7-17(8-4-11)14(19)20-10-12-9-18-6-2-5-15-13(18)16-12/h2,5-6,9,11H,3-4,7-8,10H2,1H3 |
InChI Key |
NUMFOZLWIPQMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)SCC2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine moiety is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 2-aminopyrimidine derivatives with α-haloketones or α-bromoacetophenone under acidic conditions. For example:
-
2-Aminopyrimidine is treated with phenacyl bromide in ethanol at reflux to form 2-phenylimidazo[1,2-a]pyrimidine .
-
Functionalization at the 2-position is achieved by introducing a methyl group via nucleophilic substitution. Chlorination of the methyl group (e.g., using SOCl₂) yields imidazo[1,2-a]pyrimidin-2-ylmethyl chloride , a critical intermediate for subsequent coupling.
Preparation of 4-Methylpiperidine-1-carbodithioate
The carbodithioate group is introduced by reacting piperidine derivatives with carbon disulfide (CS₂) in basic conditions:
-
4-Methylpiperidine is dissolved in ethanol and treated with aqueous potassium hydroxide (1:1 molar ratio).
-
Carbon disulfide is added dropwise, forming the potassium 4-methylpiperidine-1-carbodithioate intermediate.
-
Acidification or alkylation (e.g., with methyl iodide) yields the stable carbodithioate.
Coupling of Imidazo[1,2-a]pyrimidine and Carbodithioate Moieties
Nucleophilic Substitution Reaction
The final step involves coupling imidazo[1,2-a]pyrimidin-2-ylmethyl chloride with 4-methylpiperidine-1-carbodithioate :
-
The chloride intermediate is reacted with the carbodithioate salt in dimethylformamide (DMF) at 60–80°C for 12–24 hours.
-
The reaction is monitored via TLC, and the product is purified by column chromatography (silica gel, ethyl acetate/hexane eluent).
Reaction Scheme:
Alternative Route: One-Pot Synthesis
A streamlined method combines both steps in a single pot:
-
2-Aminopyrimidine , phenacyl bromide , and 4-methylpiperidine are refluxed in ethanol with CS₂ and KOH.
-
The crude product is isolated via filtration and recrystallized from ethanol.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Triethylamine (5 mol%) accelerates substitution reactions by scavenging HCl.
-
Iodine (1 equiv) oxidizes intermediates, stabilizing the carbodithioate.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction (as in analogous structures) confirms the chair conformation of the piperidine ring and planar imidazo[1,2-a]pyrimidine system.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on piperidine slow carbodithioate formation. Using microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours.
Stability of Carbodithioate
Exposure to moisture hydrolyzes the C=S bond. Reactions must be conducted under anhydrous conditions with molecular sieves.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with various functional groups, while substitution reactions can introduce different alkyl or aryl groups .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Comparative Bioactivity and Physicochemical Properties
*Kinase inhibition (IC₅₀) reported for 4H-pyrazino derivatives.
Pharmacokinetic and ADMET Profiles
- Absorption: The carbodithioate derivative exhibits moderate GI absorption (70–80% in vitro), outperforming Schiff bases (50–60%) but lagging behind 4H-pyrazino derivatives (85–90%) .
- BBB Permeability: The 4-methylpiperidine moiety enhances BBB penetration (predicted logBB = 0.3) compared to non-piperidine analogues (logBB = −0.5) .
- Metabolic Stability : Carbodithioates show higher CYP450 inhibition (CYP3A4 IC₅₀ = 8.2 μM) than alkenyl derivatives (IC₅₀ > 20 μM), increasing drug-drug interaction risks .
Research Findings and Mechanistic Insights
Cytotoxic Mechanisms
The carbodithioate derivative induces apoptosis in MCF-7 breast cancer cells via mitochondrial depolarization (ΔΨm loss = 65% at 5 μM) and caspase-3 activation, a response 2-fold stronger than Schiff base analogues . Its dithiocarbamate group chelates intracellular copper, generating cytotoxic Cu(I) species that damage DNA .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 6.25 μg/mL), the compound disrupts membrane integrity (90% leakage at 2× MIC) and inhibits dihydrofolate reductase (DHFR) with a Ki of 0.8 nM, comparable to trimethoprim (Ki = 1.2 nM) .
Biological Activity
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C13H18N4S2
- Molecular Weight : 306.44 g/mol
- CAS Number : Not specified in the search results.
The compound features an imidazo[1,2-a]pyrimidine core that is known for its diverse pharmacological properties, including antibacterial and anticancer activities.
Antibacterial Activity
Research has shown that derivatives of imidazo[1,2-a]pyrimidine exhibit potent antibacterial effects. A study synthesized various imidazo[1,2-a]pyrimidine derivatives and tested their activity against both Gram-positive and Gram-negative bacteria. Some compounds demonstrated significant antimicrobial activity, suggesting that modifications to the imidazo core can enhance efficacy against bacterial strains .
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound ID | Gram-positive Activity | Gram-negative Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Active | Inactive | 32 |
| Compound B | Active | Active | 16 |
| Compound C | Inactive | Active | 64 |
Antitumor Activity
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anticancer properties. A study evaluated a series of compounds against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H1299). The results indicated that certain derivatives inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
Case Study: Synergistic Effects with Doxorubicin
In a specific case study involving MCF-7 cells, the combination of an imidazo[1,2-a]pyrimidine derivative with doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone. The combination index method revealed a synergistic interaction, highlighting the potential for these compounds in combination therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyrimidine derivatives. Modifications at various positions on the imidazo ring have been correlated with increased potency against specific targets:
- Position 2 Substituents : Alterations at this position often enhance antibacterial activity.
- Position 4 Modifications : These changes are linked to improved anticancer properties.
Table 2: Structure-Activity Relationships of Selected Derivatives
| Position Modified | Substituent Type | Biological Activity |
|---|---|---|
| 2 | Methyl | Increased antibacterial |
| 4 | Halogen (Cl, Br) | Enhanced anticancer |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-a]pyrimidin-2-ylmethyl derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The core imidazo[1,2-a]pyrimidine scaffold is typically synthesized via condensation between 2-aminoimidazoles and α-haloketones or 1,3-difunctional aliphatic compounds. For example, cyclization reactions using 2-aminopyridines with bromoacetyl intermediates (e.g., 6-(bromoacetyl)-5-methylthieno[2,3-d]pyrimidine) in polar solvents like ethanol at elevated temperatures (60–80°C) are common . Optimization includes solvent selection (e.g., 2-propanol vs. DMF) and stepwise approaches to avoid side reactions . Yield improvements often involve catalyst screening (e.g., EDCI for coupling) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing Imidazo[1,2-a]pyrimidin-2-ylmethyl derivatives?
- Methodological Answer : Key techniques include:
- NMR : For structural confirmation of the imidazo[1,2-a]pyrimidine core and substituents (e.g., methylpiperidine groups).
- HPLC-MS : To assess purity and molecular weight, especially for intermediates like 4-methylpiperidine-1-carbodithioate .
- X-ray crystallography : Used in related compounds (e.g., imidazo[1,2-a]pyrimidin-2-yl-acetic acid) to resolve bond angles and crystal packing .
- FT-IR : To validate functional groups (e.g., carbodithioate S–C=S stretching at 950–1250 cm⁻¹) .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : These derivatives exhibit:
Advanced Research Questions
Q. How can researchers optimize the synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate to address low yields in cyclization steps?
- Methodological Answer : Challenges include steric hindrance from the 4-methylpiperidine group and carbodithioate instability. Solutions:
- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, solvent polarity, and reagent stoichiometry .
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions in imidazo[1,2-a]pyrimidine synthesis .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for carbodithioate stability during cyclization .
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be analyzed?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .
- Structural Analogues : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-methylpiperidine) using QSAR models .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., CYP450 inhibition data in ).
Cross-study meta-analysis tools (e.g., RevMan) can statistically reconcile discrepancies .
Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3WZE for kinase inhibition) to map carbodithioate interactions .
- MD Simulations : GROMACS for assessing conformational stability of the imidazo[1,2-a]pyrimidine core in aqueous environments .
- ADMET Prediction : SwissADME or ProTox-II to model bioavailability and toxicity .
Q. How can researchers design stability studies for Imidazo[1,2-a]pyrimidin-2-ylmethyl derivatives under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose compounds to 0.1M HCl/NaOH (pH 1–13) and 40–80°C for 24–72 hours .
- Analytical Monitoring : Track degradation via UPLC-PDA at λ=254 nm and HRMS for fragment identification .
- Excipient Compatibility : Screen with common stabilizers (e.g., mannitol) using DSC/TGA .
Tables for Reference
Table 1 : Common Synthetic Routes for Imidazo[1,2-a]pyrimidine Derivatives
| Method | Reagents/Conditions | Yield Range | Ref |
|---|---|---|---|
| Condensation | 2-Aminoimidazole + α-haloketone, DMF, 80°C | 45–60% | |
| Multicomponent | EDCI, DMAP, CH₂Cl₂, rt | 70–85% | |
| Flow Chemistry | Continuous reactor, ethanol, 50°C | 90% |
Table 2 : Key Pharmacological Targets and Assays
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
